molecular formula C14H10N2O4S B12048383 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-nitrophenol

2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-nitrophenol

Cat. No.: B12048383
M. Wt: 302.31 g/mol
InChI Key: NEPDPBDNVOXBTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-nitrophenol is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole ring, a sulfanyl group, and a nitrophenol moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-nitrophenol typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzoxazole derivative with thiol-containing compounds in the presence of a suitable catalyst.

    Attachment of Nitrophenol Moiety: The final step involves the nitration of the phenol ring, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-nitrophenol undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of ethers or esters depending on the substituent introduced.

Scientific Research Applications

2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-nitrophenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-nitrophenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to oxidative stress, apoptosis, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzonitrile
  • 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-N,N-dimethylethanamine
  • 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-N-cyclohexylpropanamide

Uniqueness

2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-nitrophenol stands out due to its nitrophenol moiety, which imparts unique reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C14H10N2O4S

Molecular Weight

302.31 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-nitrophenol

InChI

InChI=1S/C14H10N2O4S/c17-12-6-5-10(16(18)19)7-9(12)8-21-14-15-11-3-1-2-4-13(11)20-14/h1-7,17H,8H2

InChI Key

NEPDPBDNVOXBTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.